molecular formula C8H4N2O4 B168783 2-Cyano-4-nitrobenzoic acid CAS No. 126388-92-9

2-Cyano-4-nitrobenzoic acid

Cat. No.: B168783
CAS No.: 126388-92-9
M. Wt: 192.13 g/mol
InChI Key: BLNXTHLTJNAHOI-UHFFFAOYSA-N
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Description

2-Cyano-4-nitrobenzoic acid is an organic compound with the molecular formula C8H4N2O4 It is a derivative of benzoic acid, featuring both a cyano group (-CN) and a nitro group (-NO2) attached to the benzene ring

Scientific Research Applications

2-Cyano-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and nitro compounds.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems, may involve this compound.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

Target of Action

Nitro compounds, such as 2-cyano-4-nitrobenzoic acid, are a significant class of nitrogen derivatives . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character could potentially interact with various biological targets.

Mode of Action

Nitro compounds generally undergo various chemical reactions, including direct substitution with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions could potentially alter the biochemical environment and interact with the compound’s targets.

Biochemical Pathways

Nitro compounds can participate in various biochemical reactions, including the suzuki–miyaura (sm) coupling reaction . This reaction involves the oxidative addition of electrophilic organic groups and transmetalation of nucleophilic organic groups . The compound could potentially affect these and other related biochemical pathways.

Pharmacokinetics

The polar character of the nitro group in nitro compounds generally results in lower volatility compared to ketones of about the same molecular weight . This could potentially influence the compound’s bioavailability and pharmacokinetic properties.

Result of Action

The chemical reactions involving nitro compounds could potentially result in various molecular and cellular changes .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which nitro compounds can participate in, is known to be influenced by the reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical species could potentially influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyano-4-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-cyanobenzoic acid. The nitration reaction typically uses a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-4-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid group (-COOH) under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, alcohols, appropriate solvents

    Hydrolysis: Acidic or basic aqueous solutions

Major Products Formed:

    Reduction: 2-Amino-4-nitrobenzoic acid

    Substitution: Various substituted benzoic acid derivatives

    Hydrolysis: 4-Nitrobenzoic acid

Comparison with Similar Compounds

    2-Cyano-4-aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.

    4-Nitrobenzoic acid: Lacks the cyano group, only has the nitro group.

    2-Cyanobenzoic acid: Lacks the nitro group, only has the cyano group.

Uniqueness: 2-Cyano-4-nitrobenzoic acid is unique due to the presence of both the cyano and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis. The dual functionality allows for a wide range of chemical transformations, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-cyano-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4/c9-4-5-3-6(10(13)14)1-2-7(5)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNXTHLTJNAHOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560668
Record name 2-Cyano-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126388-92-9
Record name 2-Cyano-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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